molecular formula C8H17N3O3 B1527113 tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate CAS No. 633328-19-5

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

Cat. No. B1527113
CAS RN: 633328-19-5
M. Wt: 203.24 g/mol
InChI Key: VQWBYKYBNLFIPX-UHFFFAOYSA-N
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Description

“tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate” is a derivative of glycine . It is used for research purposes and is not sold to patients . It is recognized to be beneficial as an ergogenic dietary substance .


Synthesis Analysis

The synthesis of “tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate” involves the reaction of ethyl oxalyl chloride with a compound in the presence of sodium hydrogen carbonate in tetrahydrofuran . The reaction mixture is allowed to warm to room temperature and then stirred for an additional 12 hours . The solvent is then removed, and the residue is triturated with hexane, filtered, and dried under high vacuum to yield the desired acyl hydrazine intermediate .


Molecular Structure Analysis

The molecular weight of “tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate” is 189.21 . Its formula is C7H15N3O3 . The SMILES representation of the molecule is O=C(NN)CNC(OC©©C)=O .


Physical And Chemical Properties Analysis

“tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate” appears as a solid, white to off-white in color . It has a high GI absorption and is very soluble, with a solubility of 90.4 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 0.79 .

Scientific Research Applications

Chemical Synthesis

“tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate” could potentially be used in chemical synthesis due to its hydrazine group. Hydrazine compounds are often used as reducing agents or precursors to pesticides and pharmaceuticals .

Precursor to Bioactive Compounds

Given its structural similarity to other carbamate compounds, it could potentially serve as a precursor in the synthesis of bioactive compounds. For example, carbamates are often used in the production of pharmaceuticals and agrochemicals .

Development of Pharmaceuticals

The carbamate group in the compound is a common feature in many pharmaceuticals. Therefore, this compound could potentially be used in the development of new drugs .

Material Science

In material science, this compound could potentially be used in the development of new materials. The carbamate group can react with a variety of substances, allowing for a wide range of possible materials .

Analytical Chemistry

In analytical chemistry, this compound could potentially be used as a reagent. The hydrazine group can react with a variety of substances, which could be useful in chemical analysis .

Safety and Handling Research

Research could be conducted on the safety and handling of this compound. Its hazard statements indicate that it is flammable and harmful if swallowed or in contact with skin .

Safety and Hazards

“tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate” is classified as a danger and has a hazard class of 4.1 . It has several hazard statements including H228, H302, H315, H319, and H335 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

properties

IUPAC Name

tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11(4)5-6(12)10-9/h5,9H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWBYKYBNLFIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718226
Record name tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate

CAS RN

633328-19-5
Record name tert-Butyl (2-hydrazinyl-2-oxoethyl)methylcarbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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